molecular formula C9H8N2O2 B1367489 Ethyl 6-cyanonicotinate CAS No. 76196-79-7

Ethyl 6-cyanonicotinate

Cat. No.: B1367489
CAS No.: 76196-79-7
M. Wt: 176.17 g/mol
InChI Key: OAUYNMCBOPUJCL-UHFFFAOYSA-N
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Description

Ethyl 6-cyanonicotinate is an organic compound with the molecular formula C9H8N2O2. It is a derivative of nicotinic acid and features a cyano group at the 6-position of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-cyanonicotinate can be synthesized through a multi-step process. One common method involves the reaction of 3-ethoxycarbonylpyridine N-oxide with trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride in dichloromethane at room temperature for 48 hours. The reaction mixture is then treated with potassium carbonate to make it basic, followed by separation and purification through column chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyanonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides and bases are commonly used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products:

    Substitution: Products vary depending on the substituent introduced.

    Reduction: Ethyl 6-aminonicotinate.

    Oxidation: 6-cyanonicotinic acid.

Scientific Research Applications

Ethyl 6-cyanonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 6-cyanonicotinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific target molecule or pathway it interacts with. Detailed studies on its interaction with molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the cyano group, making it less reactive in certain synthetic applications.

    6-Cyanonicotinic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    Methyl 6-cyanonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both the cyano and ethyl ester groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 6-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUYNMCBOPUJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540096
Record name Ethyl 6-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76196-79-7
Record name Ethyl 6-cyano-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76196-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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